molecular formula C18H26ClN3O3S B3449883 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine

Cat. No. B3449883
M. Wt: 399.9 g/mol
InChI Key: FDMDZCKFFGUYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine, also known as CP-122,288, is a synthetic compound that belongs to the class of piperazine derivatives. It was developed as a potential treatment for depression and anxiety disorders.

Mechanism of Action

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by inhibiting its reuptake. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. By increasing the levels of serotonin, this compound can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It increases the levels of serotonin in the brain, which can improve mood and reduce anxiety. It also affects the levels of other neurotransmitters, such as norepinephrine and dopamine, which are involved in regulating mood and anxiety. This compound has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. It has been extensively studied in animal models and has shown promising results in clinical trials. However, there are some limitations to using this compound in lab experiments. It has a short half-life, which means that it is rapidly metabolized and eliminated from the body. This can make it difficult to maintain consistent levels of the compound in the body during experiments.

Future Directions

There are several future directions for the research and development of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine. One potential direction is to investigate its potential therapeutic effects in other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder. Another direction is to develop more potent and selective SSRIs that can target specific serotonin receptors in the brain. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of depression and anxiety disorders. It acts as a selective serotonin reuptake inhibitor and has several biochemical and physiological effects in animal models. While there are some limitations to its use in lab experiments, this compound has several advantages and has the potential to be developed into a safe and effective treatment for psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.

Scientific Research Applications

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic effects in the treatment of depression and anxiety disorders. It has been shown to have anxiolytic and antidepressant properties in animal models and has been tested in clinical trials.

properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3S/c1-2-20-11-13-21(14-12-20)18(23)15-7-9-22(10-8-15)26(24,25)17-5-3-16(19)4-6-17/h3-6,15H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMDZCKFFGUYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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